[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl](methyl)amine hydrochloride
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Overview
Description
2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl: amine hydrochloride is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and pharmaceuticals. This compound has garnered interest due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylamine hydrochloride typically involves the following steps:
Indole Synthesis: : The starting material, 5-methoxy-2-methylindole, is synthesized through the Fischer indole synthesis or other methods.
Alkylation: : The indole core is then alkylated using ethylamine to introduce the ethyl group.
Methylation: : The ethylamine derivative is further methylated to introduce the methyl group.
Hydrochloride Formation: : The final step involves converting the amine into its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the indole ring to various oxidized products.
Reduction: : Reduction reactions can reduce the indole ring or other functional groups.
Substitution: : Substitution reactions can replace hydrogen atoms or other substituents on the indole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Oxidized indole derivatives, such as indole-3-carboxylic acid.
Reduction: : Reduced indole derivatives, such as indole-3-ethanol.
Substitution: : Substituted indole derivatives, such as N-methylindole.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed biological activities.
Comparison with Similar Compounds
This compound is compared with other similar indole derivatives, such as:
Indomethacin: : A well-known anti-inflammatory drug.
5-Methoxy-2-methylindole: : A related indole derivative with similar structural features.
The uniqueness of 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylamine hydrochloride lies in its specific substituents and their potential biological activities.
Properties
IUPAC Name |
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-methylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-9-11(6-7-14-2)12-8-10(16-3)4-5-13(12)15-9;/h4-5,8,14-15H,6-7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFMKPONPDRNGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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